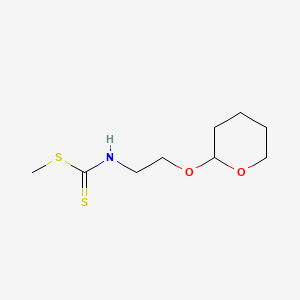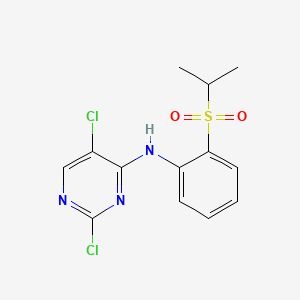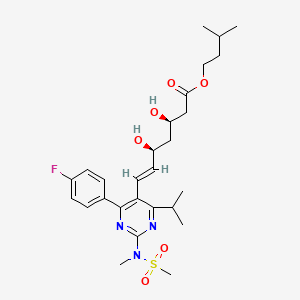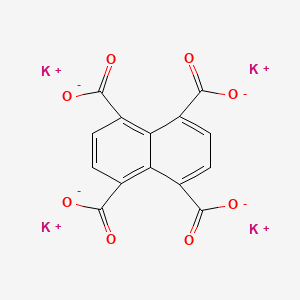
Dihydrocephalomannine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a chemical compound that is structurally similar to paclitaxel, a well-known anticancer agent. It is an analogue of cephalomannine and exhibits reduced cytotoxicity and tubulin binding compared to paclitaxel . The compound has a molecular formula of C45H55NO14 and a molecular weight of 833.92 g/mol .
Wissenschaftliche Forschungsanwendungen
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has several scientific research applications, including:
Wirkmechanismus
Target of Action
Dihydrocephalomannine, an analogue of Paclitaxel , primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and forming the mitotic spindle during cell division .
Mode of Action
This compound interacts with tubulin by binding to it . This binding leads to a reduction in the cytotoxicity and tubulin binding compared to Paclitaxel
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By binding to tubulin, this compound can influence the assembly and disassembly of microtubules, which are crucial for cell division and intracellular transport
Result of Action
The binding of this compound to tubulin results in reduced cytotoxicity compared to Paclitaxel . This suggests that this compound may have a less toxic effect on cells, potentially leading to fewer side effects.
Biochemische Analyse
Biochemical Properties
Dihydrocephalomannine interacts with various biomolecules, primarily tubulin . It shows reduced cytotoxicity and tubulin binding compared to Paclitaxel . This suggests that this compound may have a different interaction mechanism with tubulin, potentially leading to different biochemical reactions.
Molecular Mechanism
It is known that the compound has a reduced ability to bind to tubulin compared to Paclitaxel . This suggests that this compound may interact differently with tubulin at the molecular level, potentially leading to different effects on cell function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized through the modification of cephalomannine, which is found in species of the Taxus plant . The synthetic route involves the reduction of cephalomannine to produce dihydrocephalomannine. The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound involves the extraction of cephalomannine from Taxus species followed by its chemical modification. The process includes multiple steps of purification and chemical reactions to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced analogues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: A well-known anticancer agent with higher cytotoxicity and stronger tubulin binding compared to dihydrocephalomannine.
Cephalomannine: The parent compound from which this compound is derived, also found in Taxus species.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is unique due to its reduced cytotoxicity and tubulin binding compared to paclitaxel, making it a valuable compound for research into less toxic anticancer agents .
Eigenschaften
CAS-Nummer |
159001-25-9 |
|---|---|
Molekularformel |
C45H55NO14 |
Molekulargewicht |
833.9 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23?,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 |
InChI-Schlüssel |
OKEKLOJNCOIPIT-DYMXBOOHSA-N |
SMILES |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Isomerische SMILES |
CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Kanonische SMILES |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Synonyme |
N-Debenzoyl-N-α-methylbutyrylpaclitaxel; 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete Benzenepropanoic Acid Derivative; [2aR-2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-α-Hydroxy-β-[(2-methyl-1-oxobutyl)amino]-,6,12b-bis(acetyloxy)-12-(benzoyloxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


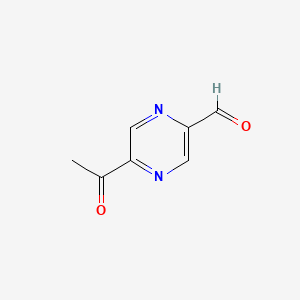
![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)


![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)
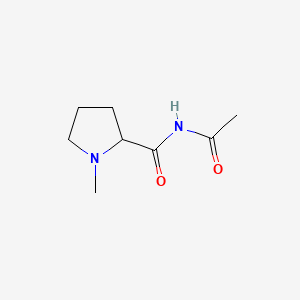
![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)
